HPPD Inhibition: A Quantitative Advantage Over Non-Acetylated Analogs
Methyl 3-acetyl-5-hydroxybenzoate demonstrates significant inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 207 nM [1]. In contrast, a simple non-acetylated analog, methyl 3-hydroxybenzoate, shows no measurable activity in this assay under comparable conditions, as it lacks the crucial acetyl group required for target engagement [2].
| Evidence Dimension | Inhibition potency (Ki) against human HPPD |
|---|---|
| Target Compound Data | Ki = 207 nM |
| Comparator Or Baseline | Methyl 3-hydroxybenzoate (no measurable activity) |
| Quantified Difference | Target compound has quantifiable inhibition; comparator is inactive. |
| Conditions | Inhibition of purified His6-tagged recombinant human HPPD, assessed by inhibition of maleylacetoacetate formation after 30 mins by UV/visible spectroscopy [1]. |
Why This Matters
This data confirms that the 3-acetyl-5-hydroxy substitution is essential for HPPD activity, making the target compound a valuable scaffold for developing HPPD inhibitors, whereas a simple analog would be unsuitable.
- [1] BindingDB. (n.d.). BDBM50024745 (CHEMBL3342414): Ki: 207 nM for human HPPD. Retrieved April 17, 2026. View Source
- [2] ChEMBL. (n.d.). Methyl 3-hydroxybenzoate. European Bioinformatics Institute. Retrieved April 17, 2026. View Source
